2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the quinoline ring, along with a carboxylic acid functional group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate, followed by bromination and fluorination steps. The reaction conditions often involve the use of solvents such as methanol, ether, acetonitrile, and dichloromethane, with catalysts like PEG-supported sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and environmentally friendly catalysts to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, and thiols can be used under basic or acidic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-fluoroquinoline-4-carboxylic acid
- 2-Bromo-5,7-dimethylquinoline-4-carboxylic acid
- 3-Fluoro-5,7-dimethylquinoline-4-carboxylic acid
Uniqueness
2-Bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
834884-18-3 |
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Molecular Formula |
C12H9BrFNO2 |
Molecular Weight |
298.11 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrFNO2/c1-5-3-6(2)8-7(4-5)15-11(13)10(14)9(8)12(16)17/h3-4H,1-2H3,(H,16,17) |
InChI Key |
BGLPIPQHETVTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(C(=C2C(=O)O)F)Br)C |
Origin of Product |
United States |
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